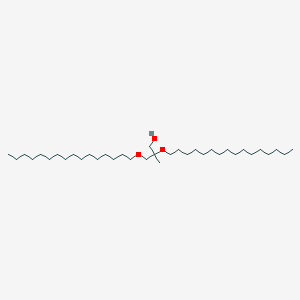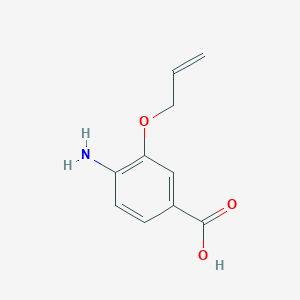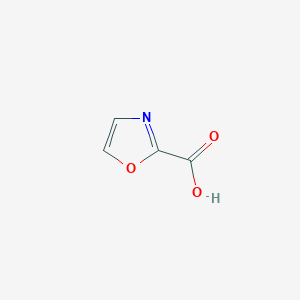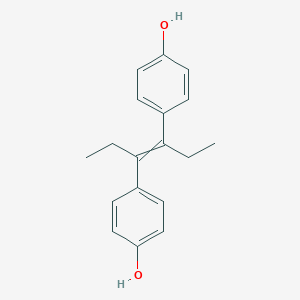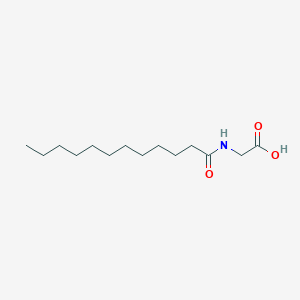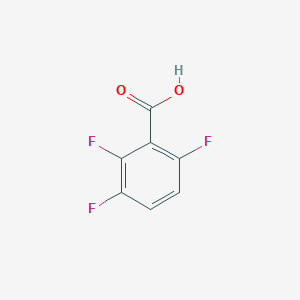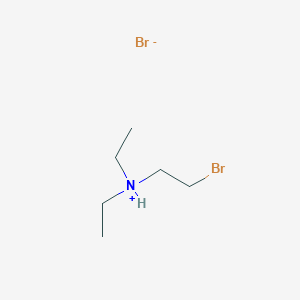
5-苄氧基普罗帕酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyloxy Propafenone is a compound with the molecular formula C28H33NO4 . It is an analog of the antiarrhythmic and multidrug resistance (MDR) modulating drug propafenone .
Synthesis Analysis
A series of 5-hydroxy and 5-benzyloxy analogs of propafenone was synthesized . The key step of the synthesis is the selective reduction of the double bond in 1 without cleavage of the benzyl group, leading to the phenol 3. Alkylation with epichlorohydrine followed by nucleophilic epoxide ring opening gave the benzylated target compounds .
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy Propafenone includes a benzyl group, a propylamino group, and a phenylmethoxyphenyl group . The compound has a molecular weight of 447.6 g/mol .
Chemical Reactions Analysis
The MDR-modulating activity of 5-Benzyloxy Propafenone and its analogs was evaluated using a daunomycin efflux assay system . The results showed that all four 5-benzyloxy analogs showed almost identical EC50 values, independent of their log P value .
Physical And Chemical Properties Analysis
5-Benzyloxy Propafenone has a molecular weight of 447.6 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 . Its exact mass and monoisotopic mass are both 447.24095853 g/mol, and it has a topological polar surface area of 67.8 Ų .
科学研究应用
药代动力学和药物相互作用
“5-苄氧基普罗帕酮”与普罗帕酮(PPF)相关,普罗帕酮(PPF)是一种 1C 类抗心律失常药物。PPF 主要由细胞色素 (CYP) 2D6、CYP1A2 和 CYP3A4 代谢。PPF 的药代动力学 (PK) 受 CYP2D6 多态性的影响。这意味着药物的吸收、分布、代谢和排泄可能因个体的遗传构成而异。 了解这一点有助于根据 CYP2D6 表型调整 PPF 的剂量,以避免不良反应并确保治疗效果 .
多药耐药调节
“5-苄氧基普罗帕酮”已被合成并评估其多药耐药 (MDR) 调节活性。这是使用柔红霉素外排试验系统完成的。结果表明,所有四个 5-苄氧基类似物均显示出几乎相同的 EC50 值,与它们的 log P 值无关。 这表明“5-苄氧基普罗帕酮”可能是调节多药耐药的潜在候选药物,多药耐药是癌症治疗中一个重大的问题 .
对 KIR2.1 蛋白表达的长期影响
普罗帕酮与“5-苄氧基普罗帕酮”相关,被确定为 AgoKir。它对 KIR2.1 蛋白表达、亚细胞定位和功能的长期影响在科学研究中备受关注。 了解这些影响可以提供对药物作用机制和潜在副作用的见解 .
作用机制
Target of Action
5-Benzyloxy Propafenone is a derivative of Propafenone, an antiarrhythmic agent . The primary targets of Propafenone are the fast inward sodium channels in cardiac muscle cells . It also has weak beta-blocking activity .
Mode of Action
Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Biochemical Pathways
The key biochemical pathway involved in the action of Propafenone is the sodium ion influx into cardiac muscle cells . By blocking this pathway, Propafenone reduces the excitability of the cells, thereby controlling arrhythmias .
Pharmacokinetics
Propafenone is metabolized primarily in the liver by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The pharmacokinetics of Propafenone can be influenced by the CYP2D6 polymorphism . Propafenone has a non-linear pharmacokinetics; therefore, analyses were performed according to dose .
Result of Action
The result of Propafenone’s action is the control of arrhythmias. By reducing the excitability of cardiac muscle cells, Propafenone helps to regulate the heart’s rhythm .
Action Environment
The action of Propafenone can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (such as CYP2D6 polymorphism), and liver function . These factors can affect the metabolism of Propafenone and thus its efficacy and stability .
属性
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBRTGWDWTYTTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
